Para-CF3 vs Meta-CF3 Regioisomeric Comparison
The target compound (CAS 656234-02-5) bears the trifluoromethyl group at the para-position of the 4-phenyl substituent, whereas its closest regioisomer (CAS 656234-01-4) carries CF3 at the meta-position. Both share identical molecular formula (C17H12F3NO2), molecular weight (319.28 g/mol), and commercial purity (97%), yet differ in SMILES string at the phenyl substitution pattern: para-CF3 = OC1=CC=CC2=C1C(C3=CC=C(C(F)(F)F)C=C3)=CN=C2OC vs meta-CF3 = OC1=CC=CC2=C1C(C3=CC=CC(C(F)(F)F)=C3)=CN=C2OC . This positional difference alters the molecular shape from a more linear (para) to a bent (meta) geometry, which can affect binding pose complementarity in kinase hinge-region interactions as described in Amgen's c-Met patent series [1].
| Evidence Dimension | Regiochemistry of CF3 substitution on 4-phenyl ring (para vs meta) and resulting molecular geometry |
|---|---|
| Target Compound Data | Para-CF3 substitution; SMILES: OC1=CC=CC2=C1C(C3=CC=C(C(F)(F)F)C=C3)=CN=C2OC; MW 319.28; formula C17H12F3NO2; purity 97% |
| Comparator Or Baseline | CAS 656234-01-4 (meta-CF3 regioisomer); SMILES: OC1=CC=CC2=C1C(C3=CC=CC(C(F)(F)F)=C3)=CN=C2OC; MW 319.28; formula C17H12F3NO2; purity 97% |
| Quantified Difference | Identical MW and formula; differentiation is purely regioisomeric (para vs meta position) affecting molecular shape, dipole vector orientation, and steric profile |
| Conditions | Structural comparison based on SMILES, molecular formula, and vendor QC specifications (Bidepharm catalog data) |
Why This Matters
In kinase inhibitor design, para-substituted aryl rings typically project into different sub-pockets than meta-substituted analogs, making regioisomeric substitution pattern a critical decision point for scaffold selection in structure-based drug design programs.
- [1] Potashman, M.; Kim, T.-S.; Bellon, S.; et al. (Amgen Inc.). Compounds and Methods of Use (HGF/c-Met inhibitors). US20060241115A1, 2006. Patent describes isoquinoline and quinoline scaffolds with 4-(trifluoromethyl)phenyl substitution for kinase inhibition. View Source
